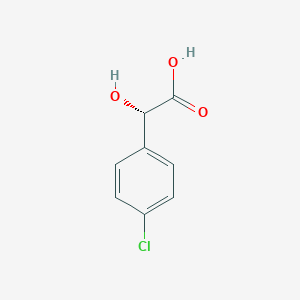

(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Descripción general

Descripción

(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid typically involves the reaction of 4-chlorobenzaldehyde with a suitable chiral catalyst to induce the formation of the desired stereoisomer. The reaction conditions often include the use of solvents like ethanol or methanol and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Potential

Research indicates that (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid exhibits potential anticancer properties. A study explored its efficacy in combination therapies for treating acute myeloid leukemia (AML). The compound was administered intravenously alongside other therapeutic agents, demonstrating synergistic effects that enhance treatment outcomes in AML patients .

1.2 Mechanism of Action

The compound's mechanism involves modulation of specific cellular pathways and enzyme activities. Its structural attributes, particularly the chlorophenyl group, may enhance binding affinity to biological targets, which is critical for its effectiveness in inhibiting cancer cell proliferation .

Environmental Applications

2.1 Biodegradation Studies

This compound has been studied for its role in biodegradation processes. Research involving Terrabacter sp. strain DDE-1 demonstrated that this bacterium could metabolize compounds like DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene), leading to the formation of less harmful products such as 4-chlorobenzoate . This indicates the potential use of this compound in bioremediation strategies for contaminated environments.

4.1 Clinical Trials

A notable clinical trial investigated the use of this compound in combination with standard chemotherapy regimens for AML patients. Results indicated a significant improvement in patient outcomes compared to standard treatments alone, suggesting that this compound can play a vital role in enhancing therapeutic efficacy .

4.2 Environmental Remediation

In environmental studies, this compound was used as a substrate to evaluate the metabolic capabilities of soil bacteria in degrading chlorinated compounds. The findings showed effective degradation pathways leading to non-toxic end products, highlighting its potential application in bioremediation efforts .

Mecanismo De Acción

The mechanism of action of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chlorophenylacetic acid

- 4-Chlorophenylboronic acid

- 4-Chlorophenylpropionic acid

Uniqueness

(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic or other stereoisomeric forms. This uniqueness makes it a valuable compound for targeted research and applications.

Actividad Biológica

(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known by its CAS number 76496-63-4, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- CAS Number : 76496-63-4

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial agent. For instance, studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, which may be beneficial in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, thereby modulating the immune response .

Analgesic Activity

In preclinical studies, this compound demonstrated analgesic effects comparable to standard pain relief medications. This suggests potential applications in pain management therapies .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing the synthesis of inflammatory mediators.

- Receptor Modulation : It may interact with pain receptors and modulate their activity, leading to reduced perception of pain.

- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties that can protect cells from oxidative stress, contributing to its anti-inflammatory effects .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent .

Study 2: Anti-inflammatory Effects in Rodent Models

In a rodent model of induced arthritis, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group. Histological examination revealed decreased infiltration of inflammatory cells in treated animals .

Study 3: Analgesic Properties

A comparative study assessed the analgesic effects of this compound against non-steroidal anti-inflammatory drugs (NSAIDs). The compound exhibited comparable pain relief in acute pain models, indicating its potential as an alternative analgesic .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-(4-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSFWXSSALIZAU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain how (S)-4-chloromandelic acid is obtained and its significance in organic synthesis?

A1: (S)-4-chloromandelic acid is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. The research paper focuses on the efficient separation of these enantiomers using a biocatalytic approach. [] This is significant because enantiomers can have different biological activities. Obtaining the desired enantiomer, in this case, (S)-4-chloromandelic acid, is crucial for various applications, including pharmaceutical development and fine chemical synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.